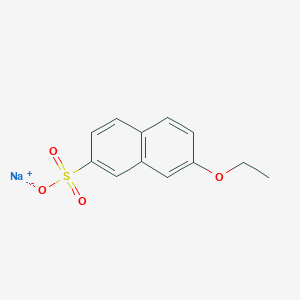

Sodium 7-ethoxynaphthalene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 7-ethoxynaphthalene-2-sulfonate is an organic compound with the molecular formula C12H13NaO4S. It is a sodium salt derivative of naphthalene sulfonic acid, characterized by the presence of an ethoxy group at the 7th position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-ethoxynaphthalene-2-sulfonate typically involves the sulfonation of 7-ethoxynaphthalene. The process begins with the ethoxylation of naphthalene, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where naphthalene is first ethoxylated and then sulfonated. The reaction mixture is neutralized with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 7-ethoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted naphthalene derivatives.

Scientific Research Applications

Sodium 7-ethoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 7-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The ethoxy group can influence the compound’s reactivity and binding affinity to target molecules, making it a versatile reagent in chemical and biological studies.

Comparison with Similar Compounds

Sodium 7-ethoxynaphthalene-2-sulfonate can be compared with other similar compounds such as:

Sodium naphthalene-2-sulfonate: Lacks the ethoxy group, making it less versatile in certain reactions.

Sodium 7-methoxynaphthalene-2-sulfonate: Contains a methoxy group instead of an ethoxy group, which can alter its reactivity and applications.

Sodium 7-ethoxynaphthalene-1-sulfonate: The sulfonate group is at a different position, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Biological Activity

Sodium 7-ethoxynaphthalene-2-sulfonate (SENS) is a sulfonated derivative of naphthalene that exhibits significant biological activity, particularly in the context of its applications in biochemistry and molecular biology. This article explores the compound's properties, mechanisms of action, and relevant case studies that highlight its utility in research.

- IUPAC Name : this compound

- Molecular Formula : C12H13NaO4S

- Structure : The compound features a naphthalene ring with an ethoxy group at the 7-position and a sulfonate group at the 2-position, contributing to its solubility and reactivity in aqueous environments.

Mechanisms of Biological Activity

SENS is primarily recognized for its fluorescent properties , which make it a valuable tool in various biological imaging techniques. Its ability to interact with proteins and nucleic acids allows for significant applications in studying cellular processes. The following mechanisms outline its biological activities:

- Fluorescent Imaging : SENS emits fluorescence upon excitation, enabling real-time tracking of biological processes.

- Protein Binding : The compound can bind to specific proteins, altering their conformation and function, which is crucial for understanding biochemical pathways.

- Nucleic Acid Interaction : SENS interacts with nucleic acids, influencing their structure and stability, which can be leveraged for various experimental applications.

Applications in Research

SENS has been employed in numerous studies due to its versatile applications:

- Cellular Imaging : Used as a fluorescent marker to visualize cellular components.

- Biochemical Assays : Acts as a probe in assays to study protein-ligand interactions.

- Drug Development : Investigated for potential roles in drug delivery systems due to its ability to modify biological targets.

Case Study 1: Fluorescent Probes in Live Cell Imaging

In a study published by the National Center for Biotechnology Information (NCBI), SENS was utilized as a fluorescent probe for live cell imaging. The results demonstrated that SENS effectively labeled cellular structures without significant cytotoxicity, allowing researchers to observe dynamic cellular processes in real-time .

Case Study 2: Interaction with Proteins

Research indicated that SENS binds selectively to certain proteins, leading to conformational changes that affect their activity. For example, a study showed that SENS could modulate the activity of enzymes involved in metabolic pathways, providing insights into enzyme regulation .

Comparative Analysis

The following table compares SENS with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound (SENS) | Ethoxy group at 7-position | Strong fluorescent properties; effective protein binding |

| Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate | Ethoxy group at 6-position | Utilized in imaging; interacts with nucleic acids |

| Sodium naphthalene-2-sulfonate | Lacks ethoxy group | Limited solubility; reduced fluorescence |

Properties

Molecular Formula |

C12H11NaO4S |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

sodium;7-ethoxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C12H12O4S.Na/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11;/h3-8H,2H2,1H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

OYZSUNZAHSNSJF-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.